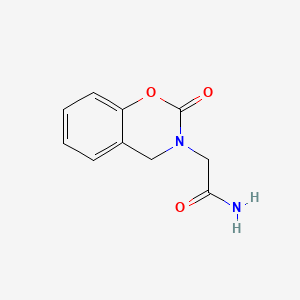

Caroxazone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-9(13)6-12-5-7-3-1-2-4-8(7)15-10(12)14/h1-4H,5-6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCBWEZLKCTALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=O)N1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171598 | |

| Record name | Caroxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18464-39-6 | |

| Record name | Caroxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18464-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caroxazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caroxazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caroxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caroxazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAROXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807N226MNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Caroxazone's Mechanism of Action on Monoamine Oxidase-B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroxazone is a reversible inhibitor of monoamine oxidase (MAO) with a noted preference for the MAO-B isoform. This technical guide delineates the established and putative mechanisms through which this compound exerts its inhibitory effects on MAO-B. While specific quantitative inhibitory constants for this compound are not widely reported in publicly accessible literature, this document provides a comprehensive overview based on the known pharmacology of reversible MAO-B inhibitors, including representative data, detailed experimental methodologies for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Monoamine Oxidase-B (MAO-B)

Monoamine oxidase-B is a mitochondrial outer membrane-bound flavoenzyme that plays a crucial role in the catabolism of various monoamine neurotransmitters and neuromodulators, with a particular substrate preference for dopamine and phenylethylamine.[1] The enzymatic activity of MAO-B is implicated in the regulation of dopaminergic signaling and has been a key target in the development of therapeutics for neurodegenerative conditions, most notably Parkinson's disease.[2][3] Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, thereby alleviating motor symptoms associated with Parkinson's disease.[1]

This compound: A Reversible Inhibitor of MAO-B

This compound is classified as a reversible inhibitor of monoamine oxidase (RIMA).[4][5] Unlike irreversible inhibitors that form a covalent bond with the enzyme, reversible inhibitors like this compound bind non-covalently to the active site. This reversible binding allows for a more dynamic and potentially safer pharmacological profile, as the enzyme's function can be restored more rapidly upon drug discontinuation.[6] Clinical studies have demonstrated in vivo evidence of MAO inhibition by this compound through the measurement of increased urinary tryptamine excretion.[7][8] However, the reversible nature of the inhibition can make it challenging to detect in standard ex vivo assays, such as those using platelet MAO-B, as the inhibitor may dissociate during sample preparation.[6][7] this compound has been reported to exhibit a five-fold preference for the MAO-B isoform over MAO-A.[9]

Quantitative Analysis of MAO-B Inhibition

Table 1: Hypothetical Inhibitory Activity of this compound against MAO-A and MAO-B

| Enzyme | Substrate | IC50 (µM) |

| Human MAO-A | Kynuramine | >10 |

| Human MAO-B | Benzylamine | ~2 |

Note: This data is representative and not based on published experimental values for this compound.

Table 2: Hypothetical Kinetic Parameters for this compound Inhibition of MAO-B

| Parameter | Value | Description |

| Ki | ~0.5 µM | Inhibitor constant, indicating the affinity of the inhibitor for the enzyme. |

| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |

| Reversibility | Reversible | Enzyme activity is restored upon removal of the inhibitor. |

Note: This data is representative and not based on published experimental values for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of a reversible MAO-B inhibitor like this compound.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This assay determines the concentration-dependent inhibition of MAO-B by the test compound.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., Benzylamine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

Positive control (e.g., Selegiline for irreversible, or a known reversible inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the MAO-B enzyme to each well, followed by the different concentrations of this compound or control compounds.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in phosphate buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to all wells.

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Determination of Inhibition Type (Kinetics)

This experiment elucidates whether the inhibition is competitive, non-competitive, or uncompetitive.

Procedure:

-

Perform the MAO-B inhibition assay as described above, but with varying concentrations of both the substrate (Benzylamine) and the inhibitor (this compound).

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Analyze the plots:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.[10]

-

Assessment of Reversibility (Dialysis Method)

This protocol determines if the inhibitor's effect is reversible.

Procedure:

-

Incubate the MAO-B enzyme with a concentration of this compound that produces significant inhibition (e.g., 5-10 times the IC50).

-

As a control, incubate the enzyme with a known irreversible inhibitor (e.g., Selegiline) and another control with buffer alone.

-

After the incubation period, place the enzyme-inhibitor mixtures in dialysis tubing with a suitable molecular weight cut-off.

-

Dialyze the samples against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes to remove the unbound inhibitor.

-

After dialysis, measure the remaining MAO-B activity in each sample.

-

Interpretation: If the activity of the this compound-treated enzyme returns to a level similar to the buffer control, the inhibition is reversible. If the activity remains low, similar to the irreversible inhibitor control, the inhibition is irreversible.[10]

Visualizations

Signaling Pathway of MAO-B Inhibition

Caption: Inhibition of MAO-B by this compound increases dopamine availability.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound on MAO-B.

Conclusion

This compound is a reversible and selective inhibitor of MAO-B. While specific in vitro quantitative data remains elusive in readily available literature, its mechanism of action is understood to involve the non-covalent, competitive inhibition of the enzyme's active site. This leads to a reduction in the metabolism of dopamine, thereby increasing its concentration in the synapse and enhancing dopaminergic neurotransmission. The experimental protocols and conceptual frameworks provided in this guide offer a robust basis for the further investigation and characterization of this compound and other novel reversible MAO-B inhibitors.

References

- 1. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 4. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers PMID: 7272163 | MCE [medchemexpress.cn]

- 9. This compound | C10H10N2O3 | CID 29083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Reversible MAO-B Inhibitor: A Technical History of Caroxazone

Foreword

Caroxazone, a reversible monoamine oxidase inhibitor (RIMA) with a preference for the MAO-B subtype, emerged in the 1970s as a promising novel antidepressant. Marketed under brand names such as Surodil and Timostenil, its development was driven by the need for safer alternatives to the irreversible monoamine oxidase inhibitors (MAOIs) of the time. This technical guide provides an in-depth exploration of the history and development of this compound, from its chemical synthesis to its preclinical pharmacology and clinical evaluation. It is intended for researchers, scientists, and drug development professionals interested in the evolution of antidepressant therapies and the specific case of this once-promising but now discontinued agent.

Chemical Synthesis

The synthesis of this compound, chemically known as 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide, involves a two-step process. The synthesis commences with the reductive amination of salicylaldehyde with glycinamide. This intermediate is then cyclized by reaction with phosgene (COCl₂) in the presence of a base such as sodium bicarbonate (NaHCO₃) to yield the final this compound molecule[1].

Detailed Synthesis Protocol:

A detailed, step-by-step experimental protocol for the synthesis of this compound, including reaction conditions, purification methods, and yields, has not been extensively reported in publicly available literature. The above description is based on a general outline of the synthetic route.

Preclinical Pharmacology

This compound's primary mechanism of action is the reversible inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

Mechanism of Action and Selectivity

Preclinical studies in animal models demonstrated that this compound is a potent and reversible inhibitor of MAO[2][3]. A key characteristic of this compound is its five-fold preference for the MAO-B isoform over MAO-A[1]. This selectivity is significant because MAO-A is primarily responsible for the metabolism of serotonin and norepinephrine, while MAO-B is more selective for dopamine. The reversible nature of its inhibition was considered a significant safety advantage over the older, irreversible MAOIs, as it suggested a lower risk of hypertensive crisis when tyramine-containing foods are consumed[3][4].

Experimental Protocol: MAO Inhibition Assay

-

Enzyme Source: Homogenates of brain tissue (e.g., rat brain) or isolated mitochondrial fractions rich in MAO-A and MAO-B.

-

Substrates: Radiabeled or fluorogenic substrates specific for each MAO isoform would be used. For MAO-A, serotonin or kynuramine are common substrates, while for MAO-B, phenylethylamine or benzylamine are typically used.

-

Incubation: The enzyme source would be incubated with various concentrations of this compound.

-

Detection: The rate of substrate metabolism would be measured by quantifying the formation of the product. For radiolabeled substrates, this would involve liquid scintillation counting. For fluorogenic substrates, a fluorescence plate reader would be used.

-

Data Analysis: The concentration of this compound that produces 50% inhibition of enzyme activity (IC₅₀) would be calculated for both MAO-A and MAO-B to determine its potency and selectivity.

Signaling Pathway of MAO Inhibition

Caption: Mechanism of action of this compound.

Animal Models

Specific details of the animal models used in the early development of this compound are not well-documented in accessible literature. However, standard preclinical antidepressant screening at the time would have likely involved rodent models to assess behavioral changes indicative of antidepressant activity.

Potential Experimental Workflow: Antidepressant Screening in Rodents

Caption: General workflow for preclinical antidepressant evaluation.

Clinical Development

The clinical development of this compound focused on establishing its safety, tolerability, and efficacy as an antidepressant, particularly in comparison to existing treatments.

Studies in Healthy Volunteers

Early clinical trials in healthy male volunteers were conducted to assess the safety, pharmacokinetics, and pharmacodynamics of this compound. In one such study, oral administration of this compound at doses of 300 or 600 mg/day for 12 days resulted in a significant, dose-dependent increase in urinary tryptamine excretion, an indicator of MAO inhibition[2]. Interestingly, MAO activity in platelets was not affected, which was attributed to the reversible nature of the inhibition[2].

Another study in healthy volunteers investigated the effect of this compound on the pressor response to intravenous tyramine. This compound (200 mg three times daily) was found to produce only a moderate potentiation of the pressor effect of tyramine, and this effect was correlated with plasma drug levels and disappeared rapidly upon discontinuation of treatment (half-life of 1.5 days)[3][4]. This finding supported the hypothesis that this compound would have a lower risk of the "cheese effect" compared to irreversible MAOIs.

| Parameter | This compound (300 mg/day) | This compound (600 mg/day) | Tranylcypromine (20 mg/day) | Imipramine (50 mg/day) |

| Urinary Tryptamine Excretion | Significant Increase | Significant, Dose-dependent Increase | More Active than this compound | Inactive |

| Platelet MAO Activity | Not Affected | Not Affected | Completely Inhibited | Not Affected |

| Mean Steady-State Plasma Level | ~6 µg/ml | ~11-12 µg/ml | Not Reported | Not Reported |

| Table 1: Summary of Pharmacodynamic and Pharmacokinetic Data in Healthy Volunteers.[2] |

Clinical Efficacy in Depressed Patients

A key study in the clinical development of this compound was a double-blind, comparative trial against amitriptyline, a well-established tricyclic antidepressant. The study enrolled forty patients, primarily with neurotic or anxious-neurotic depression, over a three-week period.

Experimental Protocol: Double-Blind Trial vs. Amitriptyline

-

Study Design: A double-blind, randomized, parallel-group study.

-

Patient Population: 40 patients diagnosed with neurotic or anxious-neurotic depression.

-

Treatment Arms:

-

This compound (dosage not specified in the abstract)

-

Amitriptyline (dosage not specified in the abstract)

-

-

Duration: Three weeks.

-

Primary Efficacy Measure: Change from baseline in the total score of the Hamilton Rating Scale for Depression (HRSD).

-

Assessments: Clinical assessments using the HRSD were performed at baseline, after seven days, and at the end of the three-week treatment period.

-

Safety Assessment: Incidence and severity of side effects were recorded.

The results of this trial showed a significant improvement in most symptom scores and the total HRSD score for both this compound and amitriptyline after just seven days of treatment, with continued improvement at the end of the three weeks. Importantly, there were no significant differences in efficacy between the two drugs at any time point.

| Outcome Measure | This compound | Amitriptyline |

| Improvement on HRSD (after 7 days) | Significant | Significant |

| Improvement on HRSD (after 3 weeks) | Significant | Significant |

| Comparison of Efficacy | No significant difference | No significant difference |

| Table 2: Efficacy of this compound vs. Amitriptyline in Depressed Patients. |

Safety and Tolerability

The clinical trial comparing this compound with amitriptyline found no significant differences in the incidence and severity of side effects between the two treatments. This suggests that this compound was generally well-tolerated in this patient population. The reversible nature of its MAO inhibition and the moderate interaction with tyramine in healthy volunteer studies further supported a favorable safety profile compared to irreversible MAOIs.

Conclusion and Legacy

This compound represented a significant step forward in the development of MAOIs, offering the promise of a safer and more manageable treatment for depression. Its reversible and MAO-B selective mechanism of action was a clear advantage over the non-selective, irreversible inhibitors that were associated with significant dietary restrictions and the risk of hypertensive crises. Clinical trials demonstrated its efficacy to be comparable to the established antidepressant amitriptyline, with a similar side-effect profile in that specific study.

Despite its promising profile, this compound is no longer marketed. The reasons for its withdrawal are not explicitly detailed in the readily available scientific literature but may be attributable to a variety of factors, including the emergence of newer classes of antidepressants with different mechanisms of action and potentially more favorable overall profiles, such as the selective serotonin reuptake inhibitors (SSRIs). Nevertheless, the story of this compound's development provides valuable insights into the ongoing quest for more effective and safer treatments for depressive disorders and highlights the importance of reversible and selective enzyme inhibition in drug design.

References

- 1. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers PMID: 7272163 | MCE [medchemexpress.cn]

- 2. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway of Caroxazone from Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Caroxazone (2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide) starting from the readily available precursor, salicylaldehyde. The synthesis involves a multi-step process, including the formation of an intermediate N-(2-hydroxybenzyl)glycinamide, followed by cyclization to yield the final product. The methodologies presented are based on established chemical transformations and data from related syntheses of benzoxazinone derivatives.

While a direct, one-pot synthesis from salicylaldehyde to this compound is not extensively documented, a logical and feasible pathway can be constructed. One key approach involves the initial synthesis of an N-substituted salicylamine derivative, which is then cyclized to form the core benzoxazinone ring structure. An alternative and documented method for a related compound involves the condensation of N-(2-hydroxybenzyl)glycinamide with phosgene, which is a key insight into forming the final this compound structure[1].

The proposed pathway in this guide focuses on a phosgene-free cyclization approach, which is generally preferred for safety and environmental reasons.

Quantitative Data Summary

The following table summarizes typical yields and physical properties for key intermediates and the final product, based on analogous reactions reported in the literature for similar benzoxazinone compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Reference |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | - | -1 | Commercial |

| N-(2-hydroxybenzyl)glycinamide | C₉H₁₂N₂O₂ | 180.20 | 75-85 | 145-148 | Inferred |

| This compound | C₁₀H₁₀N₂O₃ | 206.20 | 60-70 | 201-203 | [1] |

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxybenzyl)glycinamide

This step involves the reductive amination of salicylaldehyde with glycinamide.

Materials:

-

Salicylaldehyde

-

Glycinamide hydrochloride

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

Triethylamine (TEA) or Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of glycinamide hydrochloride (1.1 equivalents) in methanol, add triethylamine (1.2 equivalents) and stir for 15 minutes at room temperature to liberate the free amine.

-

Add salicylaldehyde (1.0 equivalent) to the solution and stir for 2 hours to form the corresponding Schiff base (imine). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxybenzyl)glycinamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound (2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide)

This step involves the cyclization of N-(2-hydroxybenzyl)glycinamide to form the benzoxazinone ring. This can be achieved using a carbonylating agent such as triphosgene, which is a safer alternative to phosgene gas.

Materials:

-

N-(2-hydroxybenzyl)glycinamide

-

Triphosgene

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve N-(2-hydroxybenzyl)glycinamide (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.

-

Add the triphosgene solution dropwise to the solution of the amine over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a solid.

Visualizations

Synthesis Pathway of this compound

Caption: Proposed two-step synthesis of this compound from Salicylaldehyde.

Experimental Workflow

Caption: Step-by-step experimental workflow for this compound synthesis.

References

Pharmacological Profile of Caroxazone as a Reversible Inhibitor of Monoamine Oxidase A (RIMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroxazone is an antidepressant agent that functions as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its action as a RIMA. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Pharmacological Attributes

This compound's primary mechanism of action is the reversible inhibition of monoamine oxidase enzymes. In clinical studies involving healthy volunteers, oral administration of this compound at doses of 300 or 600 mg/day for 12 days resulted in a significant, dose-dependent increase in the urinary excretion of tryptamine, an indicator of MAO inhibition.[2][3] Interestingly, the MAO activity in platelets was not affected by this compound, a finding that may be attributed to the reversible nature of its inhibition.[2][3]

In preclinical studies with rats, this compound has been shown to affect the metabolism of cerebral monoamines, including serotonin, dopamine, and norepinephrine.[4] This modulation of key neurotransmitters is consistent with its function as a MAO inhibitor and underlies its antidepressant effects.

Reversibility and Safety Profile

A key characteristic of this compound is the reversibility of its MAO inhibition.[5] This was demonstrated in a study assessing the pressor response to intravenous tyramine in healthy male volunteers. The potentiation of the tyramine pressor effect, a known consequence of MAO inhibition, was found to be correlated with this compound plasma levels and disappeared rapidly with a half-life of 1.5 days upon discontinuation of the drug.[5][6] This rapid reversal of inhibition suggests a potentially safer and more manageable clinical profile compared to irreversible MAO inhibitors.[5][6]

Quantitative Pharmacological Data

Despite a thorough review of the available scientific literature, specific quantitative data on the binding affinity (Ki) and potency (IC50) of this compound for MAO-A and MAO-B isoforms could not be located. This information is crucial for a complete understanding of its pharmacological profile, including its selectivity for the two enzyme isoforms. The absence of this data in the public domain represents a significant gap in the comprehensive characterization of this compound.

The following table is provided as a template for the type of quantitative data that is essential for a thorough pharmacological evaluation of a RIMA.

| Parameter | MAO-A | MAO-B | Selectivity Ratio (MAO-A/MAO-B) | Reference |

| Ki (nM) | Data Not Available | Data Not Available | Data Not Available | |

| IC50 (nM) | Data Not Available | Data Not Available | Data Not Available |

Pharmacokinetic Profile

Clinical studies have provided some insights into the pharmacokinetic properties of this compound in humans. Following oral administration of 300 mg/day and 600 mg/day for 12 days in healthy volunteers, mean steady-state plasma levels of approximately 6 µg/ml and 11-12 µg/ml, respectively, were observed.[2][3]

Experimental Methodologies

Detailed experimental protocols for the in vitro and in vivo studies that would have generated the missing Ki and IC50 values are not available in the reviewed literature. However, a general methodology for determining MAO inhibition is described below.

General Protocol for In Vitro MAO Inhibition Assay

This protocol outlines a typical fluorometric method used to determine the in vitro inhibitory activity of a compound against MAO-A and MAO-B.

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine, is prepared in a buffer solution.

-

Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.

-

Assay Procedure:

-

The enzyme, buffer, and various concentrations of the inhibitor are pre-incubated in a 96-well plate.

-

The reaction is initiated by adding the substrate to each well.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

The reaction is stopped by adding a stop solution (e.g., NaOH).

-

-

Detection: The formation of the fluorescent product is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by non-linear regression analysis of the concentration-response curve.

-

Determination of Ki: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then analyzed using methods such as Lineweaver-Burk plots.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Reversible Inhibition of MAO-A

The primary therapeutic effect of this compound as an antidepressant is attributed to its reversible inhibition of MAO-A. This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine in the presynaptic neuron. By inhibiting MAO-A, this compound increases the intraneuronal concentrations of these neurotransmitters, leading to their enhanced availability for release into the synaptic cleft and subsequent neurotransmission.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of a new antidepressive drug this compound on cerebral monoamines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Caroxazone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroxazone is an antidepressant agent that has been characterized as a reversible inhibitor of monoamine oxidase (MAO).[1][2] This technical guide provides an in-depth overview of the preliminary in vitro effects of this compound, with a focus on its core mechanism of action. Due to the limited availability of specific in vitro quantitative data for this compound in publicly accessible literature, this document outlines the standard experimental protocols used to characterize such a compound and presents a generalized signaling pathway for a reversible MAO inhibitor.

Core Mechanism: Monoamine Oxidase Inhibition

This compound's primary pharmacological effect is the reversible inhibition of monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The reversible nature of this compound's inhibition suggests a transient interaction with the enzyme, allowing for the potential of a more controlled modulation of monoamine levels compared to irreversible inhibitors.

Quantitative Data on this compound's In Vitro Effects

Table 1: Monoamine Oxidase (MAO) Inhibition

| Target | Parameter | Value |

| MAO-A | IC50 (nM) | Data not available |

| MAO-B | IC50 (nM) | Data not available |

Table 2: Monoamine Transporter Binding Affinity

| Target | Parameter | Value |

| Dopamine Transporter (DAT) | Ki (nM) | Data not available |

| Serotonin Transporter (SERT) | Ki (nM) | Data not available |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the pharmacological profile of a compound like this compound.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay determines the inhibitory potential of a test compound against MAO-A and MAO-B enzymes by measuring the reduction in the formation of a fluorescent product.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Test compound (this compound)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, the respective MAO enzyme (MAO-A or MAO-B), and the assay buffer.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Assays

These assays measure the affinity of a test compound for DAT and SERT using radioligand binding competition.

-

Materials:

-

Cell membranes prepared from cells expressing human DAT or SERT

-

Radioligand for DAT (e.g., [³H]WIN 35,428)

-

Radioligand for SERT (e.g., [³H]Citalopram)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with NaCl)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, incubate the cell membranes, the radioligand, and the test compound dilution or vehicle.

-

Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 4°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding.

-

Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

Generalized Signaling Pathway for a Reversible MAO Inhibitor

The inhibition of MAO by this compound is expected to increase the cytosolic concentrations of monoamine neurotransmitters in the presynaptic neuron. This leads to an enhanced packaging of these neurotransmitters into synaptic vesicles and subsequently increased availability for release into the synaptic cleft upon neuronal firing.

Caption: Generalized signaling pathway of a reversible MAO inhibitor like this compound.

Experimental Workflow for In Vitro MAO Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of a compound for MAO-A or MAO-B.

References

Caroxazone: A Technical Exposition on its Classification as a 1,3-Benzoxazine Derivative

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Caroxazone, focusing on its chemical classification as a 1,3-benzoxazine derivative. The document will cover its chemical identity, the logical basis for its classification, relevant quantitative data, and a generalized experimental framework for its synthesis and structural confirmation.

Chemical Identity and Classification

This compound is a compound that was developed as an antidepressant. Its core chemical structure is what classifies it as a 1,3-benzoxazine derivative. The systematic IUPAC name for this compound is 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide [1]. This name explicitly identifies the presence of a 1,3-benzoxazine ring system, which is a bicyclic heterocycle consisting of a benzene ring fused to an oxazine ring. The "1,3" designation indicates the positions of the oxygen and nitrogen atoms in the oxazine ring relative to each other.

The fundamental structure of this compound is characterized by this 1,3-benzoxazine core with an acetamide group attached to the nitrogen at position 3 and a carbonyl group at position 2 of the oxazine ring.

| Identifier | Value |

| IUPAC Name | 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide[1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molar Mass | 206.201 g·mol⁻¹ |

| CAS Number | 18464-39-6 |

Experimental and Quantitative Data

While this compound is no longer on the market, historical clinical data provides some quantitative insights into its pharmacological profile as a reversible monoamine oxidase inhibitor (MAOI)[2][3].

| Parameter | Value | Conditions | Source |

| Dosage | 300 or 600 mg/day | Oral administration for 12 days in healthy volunteers | [3] |

| Mean Steady-State Plasma Levels | ~6 µg/ml | 300 mg/day dosage | [3] |

| ~11-12 µg/ml | 600 mg/day dosage | [3] | |

| Effect on Urinary Tryptamine | Significant, dose-dependent increase | 300 or 600 mg/day for 12 days | [3] |

| MAO-B Preference | Five-fold preference for MAO-B over MAO-A | In vitro studies | [2] |

Synthesis and Structural Elucidation: A Generalized Approach

Generalized Synthetic Workflow

The synthesis of this compound involves a two-step process:

-

Reductive Amination: The initial step is the formation of an amino alcohol by the reductive amination of salicylaldehyde with glycinamide.

-

Cyclization: The resulting intermediate is then cyclized using phosgene to form the 1,3-benzoxazin-2-one ring.

Protocol for Structural Elucidation

Confirmation of the 1,3-benzoxazine structure would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the oxazine ring and the acetamide side chain. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbons of the oxazinone and acetamide groups, the aromatic carbons, and the aliphatic carbons of the methylene groups.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the cyclic carbamate (in the 1,3-benzoxazin-2-one ring) and the amide of the side chain.

-

Bands corresponding to C-N and C-O stretching, as well as aromatic C-H and C=C stretching, would also be present.

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of this compound, which should correspond to its molecular formula (C₁₀H₁₀N₂O₃).

-

The fragmentation pattern observed in the mass spectrum would provide further evidence for the presence of the benzoxazine and acetamide moieties.

Mechanism of Action: Reversible MAO Inhibition

This compound functions as an antidepressant by reversibly inhibiting monoamine oxidases (MAO), enzymes that are crucial in the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain.

References

foundational research on Caroxazone's neurochemical effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Caroxazone is an antidepressant agent characterized by its activity as a reversible inhibitor of monoamine oxidase (MAO), with a noted preference for the MAO-B isoform. This technical guide provides a comprehensive overview of the foundational research into this compound's neurochemical effects. It details its mechanism of action, summarizes its impact on key neurotransmitter systems, and outlines the experimental methodologies used to elucidate these properties. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the qualitative aspects of this compound's pharmacology and provides representative experimental protocols.

Mechanism of Action: Reversible Monoamine Oxidase Inhibition

This compound's primary mechanism of action is the reversible inhibition of monoamine oxidase enzymes, which are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Unlike irreversible MAOIs, this compound's inhibitory effect can be overcome by increasing substrate concentrations, which is believed to contribute to a more favorable safety profile, particularly concerning dietary tyramine interactions.

This compound exhibits a preferential, though not exclusive, inhibition of MAO-B, with some reports suggesting a five-fold greater selectivity for this isoform.[1][2]

Signaling Pathway of MAO Inhibition by this compound

Caption: this compound reversibly inhibits MAO, increasing monoamine availability.

Quantitative Data on Neurochemical Effects

Table 1: In Vitro Monoamine Oxidase Inhibition Profile

| Target Enzyme | Inhibition Type | Selectivity | Quantitative Data (Ki/IC50) |

| MAO-A | Reversible | Less selective | Data not available in reviewed literature |

| MAO-B | Reversible | Preferential (approx. 5-fold) | Data not available in reviewed literature |

Table 2: In Vivo Effects on Cerebral Monoamines

| Neurotransmitter | Brain Region | Observed Effect | Quantitative Change (%) |

| Dopamine | Not Specified | General increase suggested by MAO-B inhibition | Data not available in reviewed literature |

| Norepinephrine | Not Specified | General increase suggested by MAO-A inhibition | Data not available in reviewed literature |

| Serotonin | Not Specified | General increase suggested by MAO-A inhibition | Data not available in reviewed literature |

Note: An early study in Italian mentioned effects on cerebral monoamines, but the abstract did not provide quantitative data.

Experimental Protocols

The following sections detail representative experimental protocols that would be employed to determine the neurochemical profile of a compound like this compound.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 values of this compound for the inhibition of recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A suitable substrate (e.g., kynuramine for a fluorometric assay, or a radiolabeled substrate like [14C]-serotonin for MAO-A and [14C]-phenylethylamine for MAO-B)

-

This compound (at various concentrations)

-

Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Detection reagents (e.g., for measuring fluorescence or radioactivity)

-

96-well microplates

-

Plate reader (fluorometer or scintillation counter)

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors.

-

In a 96-well plate, add the assay buffer, the enzyme (MAO-A or MAO-B), and the test compound (this compound or control).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

Incubate for a specific duration (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong base).

-

Measure the product formation using the appropriate detection method.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro MAO Inhibition Assay

Caption: A typical workflow for an in vitro MAO inhibition assay.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in the brain of a conscious animal following drug administration.

Objective: To quantify the effects of this compound administration on the extracellular levels of dopamine, norepinephrine, and serotonin in a specific brain region (e.g., striatum, prefrontal cortex) of a rat.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection or a mass spectrometer (LC-MS/MS)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for administration (e.g., intraperitoneal injection)

-

Anesthetic and surgical supplies

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a stable period (e.g., 2-3 hours).

-

Drug Administration: Administer this compound (or vehicle control) to the animal.

-

Post-dosing Sample Collection: Continue to collect dialysate samples for several hours post-administration.

-

Neurotransmitter Analysis: Analyze the collected dialysate samples using HPLC-ED or LC-MS/MS to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.

Logical Flow of In Vivo Microdialysis Experiment

Caption: The sequential steps of an in vivo microdialysis experiment.

Receptor Binding Profile

There is a notable absence of publicly available data on the broader receptor binding profile of this compound. A comprehensive understanding of its neurochemical effects would necessitate screening against a panel of common central nervous system receptors and transporters to assess its selectivity and identify any potential off-target activities.

Conclusion

This compound is a reversible inhibitor of monoamine oxidase with a preference for the MAO-B subtype. This mechanism of action leads to an increase in the synaptic availability of key monoamine neurotransmitters, which is consistent with its classification as an antidepressant. While foundational research has established these qualitative properties, a significant gap exists in the publicly available literature regarding specific quantitative data on its inhibitory potency and its precise effects on in vivo neurotransmitter levels. Further research, potentially through the re-examination of historical data or new experimental investigations, would be necessary to fully elucidate the detailed neurochemical profile of this compound.

References

- 1. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed HPLC Method for the Quantification of Caroxazone in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Caroxazone in human plasma. Due to the limited availability of published, validated methods for this compound quantification in biological matrices, this application note provides a comprehensive framework for the development and validation of a robust analytical procedure. The proposed method is based on established principles of bioanalytical method development and draws parallels from methodologies used for structurally similar compounds. It is intended to serve as a detailed starting point for researchers, scientists, and drug development professionals. The described protocol, including sample preparation, chromatographic conditions, and validation parameters, requires full in-house validation before its application in regulated bioanalysis.

Introduction

This compound is a benzoxazine derivative that has been investigated for its antidepressant properties, acting as a reversible inhibitor of monoamine oxidase (MAO). Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A sensitive and reliable analytical method for its quantification in plasma is a prerequisite for such studies. This application note details a proposed reversed-phase HPLC method with UV detection for the determination of this compound in human plasma.

Proposed Analytical Method

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is proposed. The selection of a C18 column is recommended due to its versatility and wide use in the separation of small molecules from biological matrices.

Table 1: Proposed HPLC Instrumentation and Conditions

| Parameter | Proposed Setting |

| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | ~280 nm (Requires experimental verification of this compound's λmax) |

| Internal Standard (IS) | A structurally similar and stable compound, e.g., another benzoxazine derivative not present in the sample. |

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma. Acetonitrile is often used as it efficiently precipitates proteins while solubilizing a wide range of analytes.

dot

Caption: Proposed workflow for plasma sample preparation using protein precipitation.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

-

Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards for the calibration curve.

-

Calibration Curve Standards: Spike blank human plasma with the working standards to achieve a concentration range that covers the expected in-vivo concentrations. A typical range might be 10 - 5000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation Protocol

-

Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

-

Add a specific volume of the internal standard working solution.

-

Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an HPLC vial for injection.

Method Validation

The proposed method must be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |

| Recovery | Consistent and reproducible recovery of the analyte and IS. |

| Matrix Effect | Assessment of ion suppression or enhancement from the plasma matrix. |

| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

dot

Caption: Logical relationship of parameters for bioanalytical method validation.

Data Presentation

All quantitative data from the method validation should be summarized in tables for clear interpretation and comparison.

Table 3: Example of Accuracy and Precision Summary

| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |

| LLOQ | - | - | - | - |

| Low QC | - | - | - | - |

| Medium QC | - | - | - | - |

| High QC | - | - | - | - |

Table 4: Example of Stability Summary

| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Stability (%) |

| Freeze-Thaw (3 cycles) | Low QC | - | - |

| High QC | - | - | |

| Short-Term (Room Temp, 4h) | Low QC | - | - |

| High QC | - | - | |

| Long-Term (-80°C, 30 days) | Low QC | - | - |

| High QC | - | - |

Conclusion

This application note provides a detailed framework for developing and validating an HPLC method for the quantification of this compound in human plasma. The proposed sample preparation technique, chromatographic conditions, and validation strategy are based on established bioanalytical principles. It is imperative that this proposed method undergoes rigorous in-house validation to ensure its suitability for the intended application in pharmacokinetic and other research studies.

Application Note: In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay for Caroxazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of catecholamines, most notably dopamine.[1] Inhibition of MAO-B increases the synaptic availability of dopamine and is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[1] Caroxazone is a reversible inhibitor of both MAO-A and MAO-B, with a reported preference for the MAO-B subtype.[2] Unlike irreversible inhibitors, the effects of which are overcome only by new enzyme synthesis, reversible inhibitors offer a potentially more controllable pharmacological profile. This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against human MAO-B using a fluorometric assay. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a suitable substrate.

Mechanism of Action: MAO-B and Dopamine Metabolism

Monoamine oxidase B is located on the outer mitochondrial membrane and plays a crucial role in neurotransmitter degradation. In dopaminergic neurons, MAO-B is responsible for the oxidative deamination of dopamine, which contributes to the regulation of its levels. Inhibition of MAO-B by an agent like this compound prevents this degradation, leading to an increase in dopamine concentrations within the synapse, thereby enhancing dopaminergic signaling.

Caption: MAO-B Pathway Inhibition by this compound.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits. The principle involves the MAO-B enzyme oxidizing its substrate (e.g., tyramine), producing H₂O₂. In the presence of a developer and a probe (like Amplex Red or equivalent), H₂O₂ generates a highly fluorescent product (resorufin), which can be measured spectrophotometrically. A decrease in fluorescence in the presence of the test compound (this compound) indicates inhibition of MAO-B activity.

Materials and Reagents

-

Recombinant Human MAO-B Enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound (Test Inhibitor)

-

Selegiline (Positive Control Inhibitor)

-

MAO-B Substrate (e.g., Tyramine or Benzylamine)

-

Developer Enzyme (e.g., Horseradish Peroxidase, HRP)

-

Fluorescent Probe (e.g., GenieRed, Amplex Red in DMSO)

-

Dimethyl Sulfoxide (DMSO, for dissolving compounds)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

-

37°C Incubator

Reagent Preparation

-

MAO-B Assay Buffer: Bring to room temperature before use.

-

Test Inhibitor (this compound): Prepare a 10 mM stock solution in DMSO. Further dilute with Assay Buffer to create a range of 10X final desired concentrations (e.g., 100 µM to 1 nM).

-

Positive Control (Selegiline): Prepare a 2 mM stock solution in ddH₂O. Create a 10 µM working solution by diluting the stock with Assay Buffer.

-

MAO-B Enzyme: Reconstitute the lyophilized enzyme with Assay Buffer to create a stock solution. Immediately before use, dilute the stock solution with Assay Buffer to the final working concentration as recommended by the manufacturer. Keep on ice.

-

MAO-B Substrate: Reconstitute the lyophilized substrate with ddH₂O to create a stock solution. Store at -20°C.

-

Developer: Reconstitute with Assay Buffer. Store at -20°C.

-

Probe: Ready to use. Bring to room temperature before use. Protect from light.

Assay Procedure

The following workflow outlines the steps for performing the assay in a 96-well plate format.

Caption: Experimental Workflow for the MAO-B Inhibition Assay.

-

Compound Plating:

-

Add 10 µL of diluted this compound solutions to the designated "Test Inhibitor" wells.

-

Add 10 µL of the 10 µM Selegiline working solution to the "Positive Control" wells.

-

Add 10 µL of Assay Buffer to the "Enzyme Control" (100% activity) and "Blank" (no enzyme) wells.

-

Note: The final solvent concentration should not exceed 2%. If it does, a "Solvent Control" should be included.

-

-

Enzyme Addition and Incubation:

-

Prepare the MAO-B Enzyme working solution (e.g., 1 µL diluted enzyme + 49 µL Assay Buffer per well).

-

Add 50 µL of the MAO-B Enzyme working solution to the Test Inhibitor, Positive Control, and Enzyme Control wells.

-

Add 50 µL of Assay Buffer to the Blank wells.

-

Incubate the plate for 10 minutes at 37°C.

-

-

Substrate Addition and Measurement:

-

Prepare a Substrate Solution Mix for all wells. For each reaction, mix:

-

37 µL MAO-B Assay Buffer

-

1 µL MAO-B Substrate

-

1 µL Developer

-

1 µL Probe

-

-

Add 40 µL of the Substrate Solution Mix to each well. Mix gently.

-

Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 37°C for 10 to 40 minutes.

-

Data Analysis

-

Calculate the rate of reaction: For each well, determine the slope of the linear portion of the fluorescence vs. time curve (ΔRFU/min).

-

Calculate the percentage of inhibition:

-

Subtract the slope of the Blank from all other measurements.

-

Use the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Inhibitor) / Slope of Enzyme Control] x 100

-

-

Determine the IC₅₀ value: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

(Optional) Determine the inhibition constant (Ki): Perform kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of this compound. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.

Data Presentation

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |

| This compound | hMAO-B | Reversible[3] | Experimental Value | Experimental Value | Experimental Value |

| Selegiline | hMAO-B | Irreversible | ~7.04[4] | N/A | > 1400 |

Note: IC₅₀ values can vary based on experimental conditions such as substrate concentration and enzyme source.

Conclusion

This protocol provides a robust framework for the in vitro characterization of this compound as a MAO-B inhibitor. By quantifying its IC₅₀ and determining the mode of inhibition, researchers can accurately assess its potency and compare it to other MAO inhibitors. This information is critical for drug development professionals in understanding the pharmacological profile of this compound and its potential therapeutic applications in neurodegenerative diseases.

References

- 1. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Caroxazone-Induced Neurotoxicity Using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroxazone is a reversible monoamine oxidase inhibitor (MAOI) that has been investigated for its antidepressant properties.[1] As with many centrally acting compounds, it is crucial to evaluate its potential for neurotoxicity. Monoamine oxidase inhibitors, as a class, can be associated with neurotoxic effects, often linked to mechanisms such as oxidative stress and apoptosis. This document provides detailed protocols for a panel of cell viability assays—MTT, LDH, and Caspase-3—to enable a comprehensive in vitro assessment of this compound's neurotoxic potential in neuronal cell lines.

The provided methodologies are designed to be robust and reproducible, allowing researchers to quantify cytotoxicity, membrane integrity, and apoptotic signaling in response to this compound exposure. The data generated from these assays will be critical for understanding the safety profile of this compound and for guiding further neuropharmacological and drug development studies.

MTT Assay for Cell Viability and Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a serum-free culture medium to achieve the desired final concentrations. Remove the growth medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the highest concentration of solvent used) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

MTT Incubation: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| Vehicle Control | 0.850 ± 0.042 | 100 |

| 1 | 0.835 ± 0.038 | 98.2 |

| 10 | 0.790 ± 0.051 | 92.9 |

| 50 | 0.625 ± 0.045 | 73.5 |

| 100 | 0.410 ± 0.039 | 48.2 |

| 250 | 0.215 ± 0.028 | 25.3 |

| 500 | 0.105 ± 0.015 | 12.4 |

| Positive Control | 0.090 ± 0.011 | 10.6 |

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Experimental Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the treated wells, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.

-

Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and INT) to each well of the new plate.

-

Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

Table 2: this compound-Induced Cytotoxicity in Neuronal Cells (LDH Assay)

| This compound Concentration (µM) | Absorbance at 490 nm (Mean ± SD) | % Cytotoxicity |

| Vehicle Control | 0.120 ± 0.015 | 0 |

| 1 | 0.125 ± 0.018 | 1.2 |

| 10 | 0.150 ± 0.021 | 7.3 |

| 50 | 0.280 ± 0.025 | 39.0 |

| 100 | 0.450 ± 0.030 | 80.5 |

| 250 | 0.620 ± 0.035 | 122.0 |

| 500 | 0.780 ± 0.041 | 161.0 |

| Maximum LDH Release | 0.530 ± 0.028 | 100 |

Caspase-3 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.

Experimental Protocol

-

Cell Seeding and Treatment: Plate neuronal cells in a 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).

-

Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

-

Caspase-3 Reaction: Add 50 µL of the caspase-3 reaction buffer containing the DEVD-pNA (colorimetric) or DEVD-AMC (fluorometric) substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Signal Measurement: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric) using a microplate reader.

Data Presentation

Table 3: Caspase-3 Activation in Neuronal Cells Treated with this compound

| This compound Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control; Mean ± SD) |

| Vehicle Control | 1.0 ± 0.12 |

| 1 | 1.1 ± 0.15 |

| 10 | 1.8 ± 0.21 |

| 50 | 3.5 ± 0.35 |

| 100 | 5.8 ± 0.48 |

| 250 | 8.2 ± 0.65 |

| 500 | 10.5 ± 0.89 |

| Positive Control | 12.0 ± 1.10 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound neurotoxicity.

Proposed Signaling Pathway for this compound-Induced Neurotoxicity

Caption: Proposed apoptotic pathway of this compound neurotoxicity.

References

Application Note and Protocol: In Vitro Blood-Brain Barrier Permeability Assay for Caroxazone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the in vitro blood-brain barrier (BBB) permeability of Caroxazone, a former antidepressant, using a cell-based Transwell model.

Introduction

This compound is a reversible inhibitor of monoamine oxidase (RIMA) that was previously marketed for the treatment of depression.[1] Its therapeutic effects are linked to its action within the central nervous system (CNS). For any CNS-acting drug, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective barrier formed by brain microvascular endothelial cells (BMECs), which are connected by tight junctions, restricting the passage of most molecules from the bloodstream into the brain.